molecular formula C6H9NO3 B6160207 (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one CAS No. 233764-49-3

(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

Cat. No.: B6160207
CAS No.: 233764-49-3
M. Wt: 143.14 g/mol
InChI Key: LQRQOJXSEODKJV-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with a unique structure that combines elements of pyrrolo and oxazol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with an ester or acid derivative, followed by cyclization to form the oxazol ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield different alcohol derivatives. Substitution reactions can produce a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising compound for the development of new medications.

Industry

In industry, this compound can be used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific structural characteristics.

Mechanism of Action

The mechanism of action of (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrolo and oxazol rings, such as:

  • Pyrrolo[1,2-c][1,3]oxazole derivatives
  • Hexahydropyrrolo[1,2-c][1,3]oxazol-3-one analogs

Uniqueness

What sets (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one apart is its specific stereochemistry and the presence of the hydroxyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

233764-49-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(6R,7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5+/m0/s1

InChI Key

LQRQOJXSEODKJV-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H](CN2[C@@H]1COC2=O)O

Canonical SMILES

C1C(CN2C1COC2=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.